Home > Products > Screening Compounds P25936 > (2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine
(2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine -

(2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine

Catalog Number: EVT-4524465
CAS Number:
Molecular Formula: C20H26N4O3S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

NKY-722 ((+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride)

Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative []. Research on isolated canine arteries demonstrated that NKY-722 acts as a potent calcium antagonist, exhibiting relaxant effects on various arteries []. Its potency was found to be comparable to nicardipine and significantly higher than nifedipine [].

Compound Description: This compound (compound 11 in the paper) is a member of the imidazo[1,2-a]quinoxaline mono-N-oxide class, investigated for its potential as a bioreductively activated cytotoxic agent []. It demonstrated significant selective toxicity towards hypoxic cells in vitro [].

Relevance: This compound, like the target compound (2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine, features a piperazine ring substituted at the 4-position. Furthermore, both compounds incorporate nitrogen-containing heterocycles and exhibit potential biological activity, albeit with different mechanisms. The research on this compound emphasizes the importance of structural modifications, especially around the piperazine moiety, for optimizing biological activity [], which could be relevant to understanding the structure-activity relationship of (2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine.

1,2-dihydro-8-((4-(3-(2-nitro-1-imidazoyl)-1-hydroxypropyl)-piperazin-1-yl))-4-phenylimidazo[1,2-a]quinoxaline 5-oxide bishydrochloride

Compound Description: This compound (compound 37 in the paper), another imidazo[1,2-a]quinoxaline mono-N-oxide derivative, was designed as a bifunctional hypoxia-selective cytotoxin []. It incorporates a 2-nitroimidazole moiety, known for its bioreductive properties, linked to the core structure via a piperazine linker [].

Relevance: The shared features of a piperazine ring and the presence of a nitro group make this compound structurally related to (2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine. The research on this compound highlights the potential of bifunctional molecules and the role of specific pharmacophores in enhancing hypoxia-selective cytotoxicity [], which could be valuable information for exploring the biological activity of (2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine.

4-Alkylamino-6-nitroquinolines

Compound Description: This group of compounds, synthesized from 5,8-dimethoxy-6-nitro-4(1H)quinolone, was evaluated for in vitro antitrypanosomal activity []. While exhibiting some activity against T. cruzi epimastigotes, they were less potent than the reference drug, nifurtimox [].

Properties

Product Name

(2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine

IUPAC Name

[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C20H26N4O3S/c1-20(2,3)14-21-16-13-15(6-7-17(16)24(26)27)22-8-10-23(11-9-22)19(25)18-5-4-12-28-18/h4-7,12-13,21H,8-11,14H2,1-3H3

InChI Key

YZHNMKVOPZJAPS-UHFFFAOYSA-N

SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.